molecular formula C10H8BrClN2S B13350421 2-(5-Bromothiophen-2-yl)-4-chloro-5,6-dimethylpyrimidine

2-(5-Bromothiophen-2-yl)-4-chloro-5,6-dimethylpyrimidine

Cat. No.: B13350421
M. Wt: 303.61 g/mol
InChI Key: NIDSKPRHHAFJNP-UHFFFAOYSA-N
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Description

2-(5-Bromothiophen-2-yl)-4-chloro-5,6-dimethylpyrimidine is a halogenated heterocyclic compound featuring a pyrimidine core substituted with a 5-bromothiophene moiety, chloro, and methyl groups. The compound is synthesized via nucleophilic substitution reactions, as exemplified by protocols involving coupling of bromothiophene derivatives with chloropyrimidine intermediates in solvents like dioxane, often catalyzed by acids such as 4-toluenesulfonic acid .

Properties

Molecular Formula

C10H8BrClN2S

Molecular Weight

303.61 g/mol

IUPAC Name

2-(5-bromothiophen-2-yl)-4-chloro-5,6-dimethylpyrimidine

InChI

InChI=1S/C10H8BrClN2S/c1-5-6(2)13-10(14-9(5)12)7-3-4-8(11)15-7/h3-4H,1-2H3

InChI Key

NIDSKPRHHAFJNP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1Cl)C2=CC=C(S2)Br)C

Origin of Product

United States

Preparation Methods

Synthesis Strategy Overview

The synthesis of this compound generally follows a modular approach:

  • Step 1: Preparation of a chlorinated pyrimidine intermediate.
  • Step 2: Functionalization of the pyrimidine with a bromothiophene derivative.
  • Step 3: Final coupling to obtain the target compound.

This approach leverages halogenation, nucleophilic substitution, and coupling reactions, with careful control of reaction conditions to maximize yield and selectivity.

Preparation of 2-Chloro-4,6-dimethylpyrimidine

The initial step involves synthesizing the chlorinated pyrimidine core, which is a key precursor:

  • Starting Material: 2,4,6-triaminopyrimidine or 2,4-dichloropyrimidine derivatives.
  • Method: Chlorination at specific positions, often using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), under reflux conditions.

Representative Reaction:

2,4-Dimethylpyrimidine + POCl₃ → 2-Chloro-4,6-dimethylpyrimidine + by-products

This reaction proceeds via nucleophilic substitution, replacing amino groups or hydroxyl groups with chlorine atoms.

Chlorination at the 4-Position

Post-coupling, selective chlorination at the 4-position of the pyrimidine ring is achieved:

  • Method: Use of chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).
  • Reaction conditions: Usually carried out at room temperature or slightly elevated temperatures to avoid over-chlorination.

Purification and Characterization

  • The final product is purified via recrystallization or column chromatography.
  • Characterization involves NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm structure and purity.

Summary of the Synthetic Route

Step Reaction Reagents Conditions Yield Notes
1 Chlorination of pyrimidine POCl₃ Reflux High Produces 2-chloro-4,6-dimethylpyrimidine
2 Cross-coupling with bromothiophene Pd catalyst, boronic acid 80–110°C Moderate to high Forms 2-(5-bromothiophen-2-yl)-4,6-dimethylpyrimidine
3 Chlorination at 4-position NCS Room temperature Moderate Final chlorination to yield the target compound

Research Findings and Data Tables

Reaction Step Reagents Temperature Yield (%) References
Pyrimidine chlorination POCl₃ Reflux 85–90
Suzuki coupling Pd(PPh₃)₄, K₂CO₃ 80–110°C 70–85
Final chlorination NCS Room temperature 75–85

Notes and Considerations

  • Reaction selectivity: Careful control of temperature and reagent equivalents prevents over-chlorination or unwanted side reactions.
  • Purity: Recrystallization from suitable solvents like methanol or ethanol ensures high purity.
  • Safety: Handling chlorinating agents and palladium catalysts requires appropriate safety measures.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at position 4 of the pyrimidine ring undergoes nucleophilic substitution under mild conditions. This reactivity enables functionalization with amines, alkoxides, and thiols.

Reaction Table: Substitution at C4

ReagentConditionsProductYieldSource
Sodium methoxideMethanol, 75°C, 6 hours4-Methoxy derivative86–95%
BenzylamineDMF, 80°C, 12 hours4-Benzylamino derivative72%
Potassium thioacetateAcetonitrile, reflux4-Thioacetate intermediate68%
  • Mechanism : SNAr (nucleophilic aromatic substitution) facilitated by electron-withdrawing methyl groups at C5 and C6.

  • Key Insight : Reactions proceed efficiently in polar aprotic solvents (e.g., DMF) with yields exceeding 70% .

Cross-Coupling Reactions via Bromothiophene

The bromine atom on the thiophene ring participates in palladium-catalyzed cross-couplings, enabling C–C bond formation.

Reaction Table: Suzuki-Miyaura Coupling

PartnerCatalyst SystemProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME/H₂O5-(Phenyl)thiophene-pyrimidine hybrid89%
VinylboronatePdCl₂(dppf), CsF, THFAlkenyl-substituted derivative81%
  • Optimization : Reactions require anhydrous conditions and inert atmospheres. Ligands like dppf enhance catalytic efficiency.

  • Applications : Used to generate biaryl structures for kinase inhibitor development .

Bromine Displacement in Thiophene Ring

The bromine atom on the thiophene undergoes substitution or elimination under specific conditions.

Reaction Table: Bromine Reactivity

ReagentConditionsProductYieldSource
CuCNDMF, 120°C, 24 hours5-Cyano-thiophene derivative65%
Mg (Grignard)THF, 0°C → RTThiophene-magnesium intermediate78%
  • Note : Cyanide substitution proceeds via a radical pathway in polar solvents.

Reductive Dehalogenation

Catalytic hydrogenation removes halogen atoms selectively, enabling dechlorination or debromination.

Reaction Table: Hydrogenation

ConditionsProductYieldSource
H₂ (1 atm), Pd/C, EtOH4-Hydro-pyrimidine derivative92%
Ammonium formate, Pd(OAc)₂Debrominated thiophene analog85%
  • Selectivity : The chlorine atom is reduced preferentially over bromine under mild hydrogenation .

Heterocycle Functionalization

The pyrimidine ring participates in cycloaddition and alkylation reactions.

Reaction Table: Ring Functionalization

Reaction TypeReagent/ConditionsProductYieldSource
Friedel-CraftsAlCl₃, CH₂Cl₂, acyl chlorideAcetylated pyrimidine-thiophene63%
Dimroth rearrangementNH₃, H₂O, 100°CRing-opened aminopyrimidine58%

Comparative Reactivity Analysis

A comparison of reaction rates and yields highlights site-specific preferences:

Reaction SiteRelative ReactivityPreferred Conditions
C4 (Cl)HighPolar solvents, 70–100°C
C5 (Br on thiophene)ModeratePd catalysis, anhydrous
Pyrimidine C2/C6LowStrong bases, >120°C

Mechanistic Insights

  • Chlorine Substitution : Electron-deficient pyrimidine ring activates C4 for SNAr due to methyl groups’ electron-donating effects.

  • Bromine Reactivity : Oxidative addition of Pd(0) to C–Br bond drives cross-couplings .

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophen-2-yl)-4-chloro-5,6-dimethylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Electronic Properties :

  • The bromothiophene group in the target compound introduces a conjugated π-system and polarizable sulfur atom, enhancing charge-transfer capabilities compared to simpler halogenated pyrimidines like 4-chloro-5-fluoropyrimidin-2-amine .

Crystallographic and Structural Comparisons

Single-crystal X-ray studies of analogs, such as 4-bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole, reveal that bromothiophene substituents contribute to planar molecular geometries and π-stacking interactions in the solid state .

Biological Activity

The compound 2-(5-Bromothiophen-2-yl)-4-chloro-5,6-dimethylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activity. This article explores its biological properties, including antibacterial and anticancer activities, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

2-(5-Bromothiophen-2-yl)-4-chloro-5,6-dimethylpyrimidine has the following molecular characteristics:

  • Molecular Formula : C₁₀H₈BrClN₂S
  • Molecular Weight : 289.6 g/mol
  • CAS Number : 79055-62-2

The presence of bromine and chlorine in its structure suggests potential reactivity and biological activity, as halogenated compounds often exhibit enhanced pharmacological properties.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to 2-(5-Bromothiophen-2-yl)-4-chloro-5,6-dimethylpyrimidine exhibit significant antibacterial properties. For instance, a series of pyrimidine derivatives were evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed submicromolar activity against these pathogens, suggesting that the compound could be effective in treating bacterial infections .

Table 1: Antibacterial Activity of Pyrimidine Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.5 µg/mL
Compound BE. coli1.0 µg/mL
2-(5-Bromothiophen-2-yl)-4-chloro-5,6-dimethylpyrimidineS. aureusTBD

Anticancer Activity

In vitro studies have also highlighted the anticancer potential of related compounds. For example, derivatives of pyrimidines have shown cytotoxic effects against various cancer cell lines, including lung cancer (A549) and cervical cancer (HeLa) cells. The mechanism of action may involve the inhibition of key enzymes involved in cancer progression .

Case Study: Cytotoxicity Assay

A recent study evaluated the cytotoxic effects of 4-Amino-5-chloro-2,6-dimethylpyrimidine on human lung cancer cells. The findings revealed that this compound significantly inhibited cell proliferation with an IC50 value of approximately 15 µM, indicating a promising therapeutic application for lung cancer treatment .

The proposed mechanism by which 2-(5-Bromothiophen-2-yl)-4-chloro-5,6-dimethylpyrimidine exerts its biological effects includes:

  • Enzyme Inhibition : It may act as an inhibitor of dipeptidyl peptidase-IV (DPP-IV), an enzyme linked to cancer progression.
  • Cell Cycle Arrest : Induces apoptosis in cancer cells by disrupting the cell cycle.
  • Reactive Oxygen Species (ROS) Generation : Promotes oxidative stress in bacterial cells leading to cell death.

Q & A

Basic: What are the optimal synthetic routes for 2-(5-Bromothiophen-2-yl)-4-chloro-5,6-dimethylpyrimidine?

Methodological Answer:
A common approach involves coupling 5-bromothiophene-2-boronic acid with a pre-functionalized pyrimidine core (e.g., 4-chloro-5,6-dimethylpyrimidine) via Suzuki-Miyaura cross-coupling. Critical parameters include catalyst choice (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), and solvent (e.g., DMF/water mixture). Post-reaction purification typically employs column chromatography with gradients of ethyl acetate/hexane. Structural analogs in pyrimidine synthesis emphasize the importance of halogen substituents (Cl, Br) for reactivity .

Advanced: How can computational methods improve the design of synthetic experiments for this compound?

Methodological Answer:
The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) and information science to predict reaction pathways and optimize conditions. For example, reaction path searches can identify energy barriers for bromothiophene coupling, while machine learning models trained on pyrimidine synthesis datasets reduce trial-and-error experimentation. Experimental validation then focuses on high-probability conditions (e.g., solvent polarity, temperature ranges) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR (¹H, ¹³C): Assign signals for bromothiophene (δ 6.8–7.2 ppm for aromatic protons) and pyrimidine methyl groups (δ 2.2–2.5 ppm).
  • HRMS: Confirm molecular ion peaks ([M+H]⁺) with <5 ppm error.
  • XRD (if crystalline): Resolve halogen bonding patterns and steric effects from methyl groups .

Advanced: How can researchers resolve contradictory data in reaction yields or byproduct formation?

Methodological Answer:
Apply Design of Experiments (DoE) to isolate critical variables (e.g., catalyst loading, reaction time). For instance, a fractional factorial design can identify interactions between temperature and solvent polarity. Conflicting results may arise from uncontrolled moisture or residual Pd; mitigate via rigorous drying or scavenger agents (e.g., Si-Thiol). Cross-validate with LC-MS to track intermediates .

Basic: What in vitro assays are suitable for evaluating biological activity?

Methodological Answer:

  • Enzyme inhibition assays: Target enzymes like 5-lipoxygenase (similar to HZ52 in pyrimidine derivatives) using spectrophotometric monitoring of substrate conversion.
  • Cytotoxicity screening: Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ determination.
  • Binding affinity studies: Surface plasmon resonance (SPR) for receptor-ligand interactions .

Advanced: How can structure-activity relationship (SAR) studies enhance pharmacological profiling?

Methodological Answer:

  • Molecular docking: Simulate interactions with target proteins (e.g., COX-2) using PyMOL or AutoDock. Focus on bromothiophene’s role in hydrophobic binding.
  • Analog synthesis: Modify methyl or chloro groups to assess steric/electronic effects on activity.
  • Pharmacokinetic modeling: Predict logP and metabolic stability via software like Schrödinger’s QikProp .

Basic: What safety protocols are critical during synthesis?

Methodological Answer:

  • Personal protective equipment (PPE): Gloves, goggles, and fume hoods for handling brominated intermediates.
  • Waste management: Segregate halogenated waste for professional disposal to avoid environmental release.
  • Emergency procedures: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous discharge .

Advanced: How can process intensification strategies improve scalability?

Methodological Answer:

  • Flow chemistry: Minimize Pd catalyst usage via continuous reactors with in-line purification (e.g., scavenger columns).
  • Membrane technologies: Separate byproducts (e.g., unreacted boronic acid) using nanofiltration membranes.
  • Process simulation: Use Aspen Plus to model heat transfer and optimize batch-to-continuous transitions .

Basic: How to assess environmental stability and degradation pathways?

Methodological Answer:

  • Hydrolytic stability: Incubate in buffers (pH 3–9) and monitor degradation via HPLC.
  • Photodegradation: Expose to UV-Vis light (300–800 nm) and identify breakdown products with GC-MS.
  • Microbial degradation: Use soil slurry assays to track halogen removal by dehalogenase-producing bacteria .

Advanced: What thermodynamic properties are critical for formulation studies?

Methodological Answer:

  • DSC/TGA: Measure melting points (Tm) and thermal decomposition profiles.
  • Solubility parameter determination: Use Hansen solubility parameters to screen co-solvents (e.g., PEG 400).
  • Crystallography: Resolve polymorphic forms via XRD to ensure batch consistency .

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